molecular formula C12H18N2O2S B5620538 1-[(5-Nitrothiophen-2-yl)methyl]azocane

1-[(5-Nitrothiophen-2-yl)methyl]azocane

Cat. No.: B5620538
M. Wt: 254.35 g/mol
InChI Key: OAYRIRJUQBJLKG-UHFFFAOYSA-N
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Description

1-[(5-Nitrothiophen-2-yl)methyl]azocane is an organic compound that features a nitrothiophene moiety attached to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]azocane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azocane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitrothiophen-2-yl)methyl]azocane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of nitrothiophene derivatives.

    Reduction: Formation of aminothiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-[(5-Nitrothiophen-2-yl)methyl]azocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]azocane involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Nitrothiophen-2-yl)methyl]azocane is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-14(16)12-7-6-11(17-12)10-13-8-4-2-1-3-5-9-13/h6-7H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYRIRJUQBJLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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